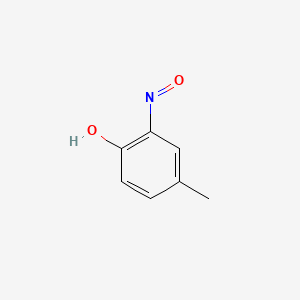

4-Methyl-2-nitrosophenol

Description

Contextual Framework of Aromatic Nitroso Compounds in Chemical Synthesis and Theory

Aromatic C-nitroso compounds, characterized by the direct attachment of a nitroso (–N=O) group to a carbon atom of an aromatic ring, are a versatile class of molecules in organic chemistry. at.ua Their preparation has historically presented challenges, leading to the development of several synthetic methods, though none are universally efficient. at.ua Common routes include the partial reduction of nitroarenes or the direct oxidation of aromatic amines. researchgate.net A notable characteristic of many aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium in solution and the solid state. researchgate.netmdpi.com The monomeric form is typically a colored (blue or green) species, while the dimer, an azodioxide, is often colorless or yellow. mdpi.com

The reactivity of the nitroso group is comparable to that of a carbonyl group, readily undergoing nucleophilic attack at the electron-deficient nitrogen atom. at.ua This reactivity allows for a wide array of chemical transformations, making aromatic nitroso compounds valuable intermediates in the synthesis of heterocyclic compounds and other complex organic structures. at.ua They participate in cycloaddition reactions, condensations, and rearrangements, highlighting their utility as versatile synthons in organic synthesis. worldscientific.com

Research Significance of the Nitroso Functionality in Phenolic Systems

The presence of a nitroso group on a phenolic ring introduces a fascinating structural dynamic known as tautomerism. Nitrosophenols exist in equilibrium with their quinone-monoxime tautomers. nih.gov For ortho- and para-nitrosophenols, this equilibrium is a central feature of their chemistry. stackexchange.comscite.ai In the case of 4-substituted-2-nitrosophenols, like 4-methyl-2-nitrosophenol (B14672563), the molecule can exist as the nitrosophenol form or as 1,2-benzoquinone-2-oxime. For many nitrosophenols, the quinone-monoxime form is considered to be the dominant and more stable tautomer, a phenomenon attributed to factors including the strength of the C=N bond in the oxime versus the N=O bond in the nitroso group and the partial retention of π-electron stabilization in the quinonoid ring. nih.govstackexchange.comstackexchange.com

The position of the nitroso group is critical. Standard electrophilic nitrosation of a phenol (B47542) typically occurs at the para position. nih.gov The synthesis of ortho-nitrosophenols often requires specialized methods, such as the Baudisch reaction, where a metal ion (commonly copper(II)) directs the nitrosation to the position ortho to the hydroxyl group. nih.govwikipedia.org This metal-directed synthesis underscores another key area of research significance: the ability of ortho-nitrosophenols to act as bidentate ligands. The hydroxyl and nitroso groups can chelate to a metal ion, forming stable, often highly colored, coordination complexes. nih.govnih.gov This complexation not only facilitates their synthesis but also stabilizes the otherwise reactive ortho-nitrosophenol structure against decomposition or oxidation. nih.gov

Overview of Key Academic Research Trajectories for this compound

Specific research on this compound has primarily focused on its synthesis and its behavior as a ligand in coordination chemistry. The compound is typically generated via the nitrosation of p-cresol (B1678582). The Baudisch reaction, or modifications thereof, provides a pathway to the ortho-nitroso product by using a copper(II) salt, hydroxylamine (B1172632), and an oxidizing agent. nih.govwikipedia.org In this process, the copper ion is believed to form a complex with the phenol, directing the incoming nitroso group to the ortho position. wikipedia.org

The most prominent research trajectory for this compound is its application as a ligand to form metal-nitrosophenolato complexes. nih.gov It acts as a bidentate ligand, coordinating through the oxygen atoms of the phenolate (B1203915) and the nitroso group (or its tautomeric oxime form). A well-documented example is the formation of copper(II) bis(this compound). nih.gov In such complexes, the metal center is typically coordinated by two deprotonated ligands. nih.gov The study of these complexes provides insight into the electronic structure, stability, and reactivity of ortho-nitrosophenols, which are often too unstable to be isolated as free ligands. nih.gov Research in this area explores the synthesis, structure, and potential applications of these metal complexes, which have historical roots in the development of colorimetric analysis and pigments. nih.gov

Interactive Data Tables

Physicochemical Properties of 4-Methyl-2-nitrophenol (B89549)

Note: Data for the nitroso analogue is scarce due to its instability; properties of the corresponding nitro compound, 4-methyl-2-nitrophenol, are provided for context as they share the same carbon skeleton.

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-nitrophenol | nih.govsigmaaldrich.com |

| Synonyms | 2-Nitro-p-cresol, 4-Hydroxy-3-nitrotoluene | nih.govwikipedia.org |

| CAS Number | 119-33-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₇NO₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 153.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Yellow to brownish crystalline solid | chemicalbook.com |

| Melting Point | 32-35 °C | sigmaaldrich.com |

| Boiling Point | 125 °C at 22 mmHg | sigmaaldrich.com |

| Density | 1.24 g/mL at 25 °C | sigmaaldrich.com |

Research Context of this compound

| Research Area | Key Findings | Relevant Compounds |

| Tautomerism | Exists in equilibrium with its more stable 1,2-benzoquinone-2-oxime tautomer. The quinonoid form generally predominates over the aromatic nitrosophenol form. nih.govstackexchange.com | 4-Nitrosophenol (B94939), 2-Nitrosophenol, Quinone Monoxime |

| Synthesis | Synthesized via ortho-nitrosation of p-cresol, often using metal-catalyzed methods like the Baudisch reaction to direct the substitution. nih.govwikipedia.org | p-Cresol, Hydroxylamine, Copper(II) salts |

| Coordination Chemistry | Acts as a bidentate ligand, forming stable complexes such as copper(II) bis(this compound). The metal ion stabilizes the ligand structure. nih.govresearchgate.net | Copper(II) bis(this compound) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

39825-16-6 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

4-methyl-2-nitrosophenol |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |

InChI Key |

XVFHRDNVLAPOCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for 4 Methyl 2 Nitrosophenol

Regioselective C-Nitrosation Methodologies

The introduction of a nitroso group onto an aromatic ring, known as C-nitrosation, is a critical transformation in organic synthesis. When targeting ortho-substituted phenols like 4-Methyl-2-nitrosophenol (B14672563), regioselectivity becomes a paramount challenge. Standard electrophilic aromatic substitution reactions on phenols typically yield the para-substituted product as the thermodynamically favored isomer. mdpi.com Consequently, specialized methods have been developed to direct the nitrosation to the position ortho to the hydroxyl group.

Nuances of the Baudisch Reaction in ortho-Nitrosophenol Synthesis

The Baudisch reaction, first reported by Oskar Baudisch in 1939, is a classical method for synthesizing ortho-nitrosophenols from aromatic compounds. wikipedia.orgdrugfuture.com The reaction typically involves treating a phenol (B47542) (or benzene (B151609) itself) with hydroxylamine (B1172632) and an oxidizing agent, such as hydrogen peroxide, in the presence of a copper(II) salt. drugfuture.comwikipedia.org

A key feature of the Baudisch reaction is the role of the copper ion, which is crucial for directing the substitution. wikipedia.org The metal ion coordinates to both the phenoxy oxygen and the nitrosyl group, forming a chelate complex. This coordination directs the electrophilic attack of the nitroso group to the ortho position of the phenol. wikipedia.org The resulting ortho-nitrosophenol product is stabilized as a copper coordination complex, which often precipitates from the reaction mixture. wikipedia.orgwikipedia.org This complexation prevents further oxidation of the product and inhibits the rearrangement to the more stable para-isomer. mdpi.com

The active nitrosating species in the Baudisch reaction is believed to be the nitroxyl (B88944) radical (NOH), generated from the oxidation of hydroxylamine or the reduction of nitrous acid, catalyzed by copper ions. wikipedia.org Despite its historical significance, the precise mechanism of the Baudisch reaction has been a subject of debate, with several conflicting proposals put forth over the years. wikipedia.orgnih.gov

Table 1: Comparison of Proposed Mechanisms for the Baudisch Reaction

| Proposed By | Year | Key Mechanistic Steps | Notes |

|---|---|---|---|

| Oskar Baudisch | 1939 | Initial nitrosation of the aromatic ring, followed by hydroxylation. wikipedia.org | Postulated the 'nitrosyl radical' as the active species. nih.gov |

| Jan Konecny | 1955 | Initial radical-mediated hydroxylation of the ring, followed by nitrosation. wikipedia.orgnih.gov | Reinvestigated the reaction with different metal salts and noted the formation of nitrosophenols even without a metal catalyst, albeit in trace amounts. nih.gov |

Copper-Mediated Nitrosation of Substituted Phenols

An alternative and often more direct route to ortho-nitrosophenol complexes involves the copper-mediated nitrosation of pre-existing phenols. mdpi.com This method, reported by Cronheim, typically uses a nitrite (B80452) salt (like sodium nitrite) and an acid in an aqueous medium, with a copper(II) salt as the mediator. mdpi.com This approach is distinct from the classical Baudisch conditions, which start with hydroxylamine. nih.gov

For a substrate like p-cresol (B1678582) (4-methylphenol), this copper-mediated nitrosation provides a direct pathway to the 4-methyl-2-nitrosophenolato copper complex. The copper ion is believed to play a crucial role in directing the regiochemistry, favoring the formation of the ortho-nitroso product over the para-isomer that would typically form under standard nitrosation conditions. nih.govnih.gov The resulting complexes are often highly colored and possess limited solubility, which facilitates their isolation. nih.gov

Table 2: Selected Examples of Copper-Mediated Nitrosation of Substituted Phenols

| Phenolic Substrate | Major Product Ligand | Reference |

|---|---|---|

| 4-Methylphenol (p-Cresol) | This compound | mdpi.com |

| 4-Chlorophenol | 4-Chloro-2-nitrosophenol | mdpi.com |

| 4-Bromophenol | 4-Bromo-2-nitrosophenol | nih.gov |

Note: Yields refer to the isolated copper bis(nitrosophenolato) complexes.

The synthesis of 4-substituted-2-nitrosophenols, such as this compound, presents a unique synthetic challenge. The free ligands are often unstable and difficult to isolate, with some literature reports on their preparation having been retracted. mdpi.comencyclopedia.pub However, their corresponding metal complexes, particularly with copper(II), are significantly more stable and have been repeatedly reported. mdpi.comencyclopedia.pub

The copper-mediated nitrosation of 4-substituted phenols is the primary method for accessing these complexes. mdpi.com The classical Baudisch reaction is generally not suitable for preparing 4-substituted-2-nitrosophenolato complexes. encyclopedia.pub The stability conferred by the formation of the copper bis(4-methyl-2-nitrosophenolato) complex is critical, as it effectively "protects" the reactive ortho-nitroso phenol structure from decomposition or rearrangement. nih.gov

Exploration of Alternative Synthetic Routes for Aromatic Nitroso-Phenolic Systems

Beyond metal-mediated strategies, other synthetic routes to nitroso-phenolic systems exist, though they may offer less control over regioselectivity for ortho-products.

Direct Electrophilic Nitrosation: This is a conventional method involving the reaction of a phenol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid). For instance, the direct nitrosation of o-cresol (B1677501) with sodium nitrite and sulfuric acid at low temperatures yields 2-methyl-4-nitrosophenol, where the para-position relative to the hydroxyl group is favored. prepchem.com This highlights the challenge of achieving ortho-selectivity without a directing metal ion.

Photochemical Methods: Emerging research has explored photochemical pathways for generating nitrosoarenes. One such approach involves the UV irradiation of o-nitrophenylimines, which undergo an internal redox process to form nitroso species. acs.org While not directly applied to this compound, this represents a modern, metal-free alternative for C-nitrosation.

Decomposition of S-Nitrosothiols: Studies have shown that phenolic S-nitrosothiols can undergo decomposition in non-aqueous aerobic media to yield nitrated aromatic rings, a process that proceeds through a nitroso intermediate via a proposed phenoxy radical mechanism. nih.gov

Elucidation of Reaction Mechanisms Governing this compound Formation

The formation of this compound via copper-mediated nitrosation of p-cresol is governed by a mechanism where the copper ion plays a central, directing role.

Coordination: The reaction initiates with the coordination of the p-cresolate anion to the copper(II) center.

Directed Electrophilic Attack: The nitrosating agent, likely a copper-nitrite complex or a related species, is positioned by the metal center to favor attack at the ortho-position of the coordinated phenolate (B1203915). wikipedia.orgnih.gov This chelation-controlled process overrides the intrinsic electronic preference for para-substitution.

Aromatization: Following the electrophilic attack, a proton is lost from the intermediate Wheland-type complex to restore aromaticity, yielding the coordinated 4-methyl-2-nitrosophenolate ligand.

Complex Formation: The resulting ligand remains coordinated to the copper ion, typically forming a stable bis-ligated complex, [Cu(4-methyl-2-nitrosophenolate)₂]. This complex is often insoluble and precipitates, driving the reaction to completion and preventing side reactions. mdpi.comnih.gov

This mechanism contrasts sharply with that of direct electrophilic nitrosation, where the absence of a directing metal ion leads to the formation of the thermodynamically more stable para-isomer. The mechanism of the Baudisch reaction is more complex and less definitively established, with evidence suggesting it may proceed through a catechol intermediate, which is not observed in the simpler copper-mediated nitrosation of phenols. nih.govoup.com

Tautomeric Equilibria and Molecular Structural Characterization of 4 Methyl 2 Nitrosophenol

Investigation of Nitrosophenol-Quinone Monoxime Tautomerism

The core of understanding 4-Methyl-2-nitrosophenol's chemistry lies in the equilibrium between its nitrosophenol and o-benzoquinone monoxime forms. Generally, for related compounds, the quinone monoxime tautomer is found to be more stable. This preference is attributed to factors such as the formation of a more stable conjugated system.

Spectroscopic Evidence for the Preponderance of the o-Benzoquinone Monoxime Tautomer

For other nitrosophenols, spectroscopic methods provide clear evidence for the dominance of the quinone monoxime tautomer. Infrared (IR) spectroscopy would be expected to show characteristic C=O and C=N stretching vibrations for the quinone monoxime form, rather than a distinct O-H and N=O stretch for the nitrosophenol form. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would provide chemical shift and coupling constant data consistent with the quinonoid structure. However, specific spectral data for This compound (B14672563) to definitively support the prevalence of its o-benzoquinone monoxime tautomer is not available in surveyed literature.

One review on metal-nitrosophenolato compounds briefly mentions copper(II) bis(this compound) and notes that free nitrosophenols readily tautomerize to the more favored o-benzoquinone monoxime structure. mdpi.com This provides an indirect indication that this compound likely exists predominantly as 4-methyl-1,2-benzoquinone (B1207301) monoxime.

Conformational Analysis of this compound Isomers

A conformational analysis would involve identifying the different spatial arrangements of the atoms in the molecule, particularly concerning the orientation of the hydroxyl (or oxime) and nitroso groups. For the o-benzoquinone monoxime tautomer, this would include the syn and anti isomers, which can significantly impact the molecule's physical and chemical properties. Computational modeling is a primary tool for such analyses, providing insights into the relative energies and rotational barriers of different conformers. Unfortunately, specific computational studies on the conformational landscape of this compound are not present in the available literature.

Advanced Structural Elucidation Techniques for Tautomeric Forms

Techniques such as X-ray crystallography provide unambiguous proof of a molecule's solid-state structure. A crystal structure of this compound or its tautomer would definitively resolve the tautomeric form present in the solid state and provide precise bond lengths and angles. While the aforementioned review confirmed the coordination of a related metal complex through the nitrogen atom via X-ray diffraction, the crystal structure of the free ligand, this compound, is not reported. mdpi.com

Coordination Chemistry and Metal Complexation of 4 Methyl 2 Nitrosophenol

Ligand Field Properties of 4-Methyl-2-nitrosophenol (B14672563)

The electronic characteristics of this compound as a ligand are fundamental to understanding the stability, geometry, and spectroscopic properties of its metal complexes. Central to its coordinating behavior is a tautomeric equilibrium between its nitrosophenol form and the more favored o-benzoquinone monoxime structure, particularly upon complexation. mdpi.commdpi.com Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a framework for describing the interaction between the metal's d-orbitals and the ligand's orbitals. researchgate.net

Chelation Mechanisms via the Nitroso and Hydroxyl Groups

This compound functions as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion. Infrared spectroscopy studies have been crucial in elucidating the chelation mechanism, confirming that the ligand readily tautomerizes to its o-benzoquinone monoxime form upon complexation. mdpi.com Coordination occurs through two key sites: the deprotonated phenolic oxygen atom and the nitrogen atom of the nitroso group (in its oxime form). mdpi.comrsc.org This N,O-coordination creates a thermodynamically stable chelate ring, which is a common feature in the coordination chemistry of related ligands. mdpi.com

Synthesis and Spectroscopic Characterization of Metal-Nitrosophenolato Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often involving the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are typically colored, crystalline solids. Spectroscopic techniques are indispensable for their characterization, providing detailed insights into their electronic structure and coordination environment.

Complexation with Divalent Transition Metal Cations (e.g., Copper(II), Nickel(II), Iron(II), Cobalt(II), Palladium(II))

This compound forms stable complexes with a wide array of divalent transition metals. mdpi.com The stoichiometry and geometry of these complexes are influenced by the electronic configuration and ionic radius of the central metal ion.

Copper(II) Complexes : The reaction of p-cresol (B1678582) (4-methylphenol) with copper(II) sulfate (B86663) and sodium nitrite (B80452) provides a direct route to copper(II) bis(4-methyl-2-nitrosophenolato). mdpi.com The resulting complex is a deep purple solid. mdpi.com Its infrared spectrum shows characteristic bands for C=O and N=O stretching, consistent with the o-benzoquinone monoxime tautomer. mdpi.com UV-Vis spectra are dominated by intense ligand-to-metal charge transfer (LMCT) bands. Copper(II) (a d⁹ ion) typically forms bis-ligated complexes, [Cu(L)₂], which often adopt a Jahn-Teller distorted octahedral geometry through dimerization in the solid state. mdpi.com

Nickel(II) Complexes : Nickel(II) (a d⁸ ion) readily forms square planar complexes with bidentate N,O-donor ligands. The synthesis generally involves reacting a nickel(II) salt, such as NiCl₂·6H₂O, with the ligand in a 1:2 molar ratio in an alcoholic solvent. nih.gov The resulting [Ni(L)₂] complexes are typically diamagnetic. Their electronic spectra are characterized by d-d transitions and charge-transfer bands indicative of a square planar environment. nih.gov

Iron(II) Complexes : The synthesis of iron(II) (a d⁶ ion) complexes can be achieved by reacting an anhydrous iron precursor, such as [Fe{N(SiMe₃)₂}₂], with the deprotonated ligand. researchgate.net Unlike copper(II), the larger ionic radius of iron(II) can accommodate three ligands, leading to the formation of tris-ligated, octahedral complexes, [Fe(L)₃]⁻. mdpi.com These complexes can be high-spin or low-spin, and their magnetic properties and UV-Vis spectra are highly sensitive to this state. nih.gov

Cobalt(II) Complexes : Cobalt(II) (a d⁷ ion) forms complexes that can exist in either tetrahedral or octahedral geometries. The reaction of a cobalt(II) salt with the ligand can yield bis-ligated tetrahedral [Co(L)₂] or, with additional donor solvent molecules (S), octahedral [Co(L)₂S₂] species. semanticscholar.orgnih.gov Their electronic spectra are particularly diagnostic, with characteristic absorption bands in the visible region corresponding to d-d electronic transitions that allow for the determination of the coordination geometry. semanticscholar.orgdocbrown.info In the presence of an oxidizing agent, the more stable cobalt(III) (d⁶) tris-ligated octahedral complex, [Co(L)₃], can be formed. mdpi.com

Palladium(II) Complexes : As a d⁸ metal ion, Palladium(II) has a strong preference for square planar geometry. mdpi.com The synthesis of [Pd(L)₂] complexes is typically achieved by reacting PdCl₂ or Pd(OAc)₂ with the ligand in a 1:2 ratio. researchgate.net These complexes are diamagnetic and can be characterized by ¹H and ¹³C NMR spectroscopy, in addition to IR and UV-Vis techniques. mdpi.comresearchgate.net The UV-Vis spectra show bands corresponding to d-d transitions and LMCT. docbrown.info

| Metal Ion | Typical Geometry | Stoichiometry (M:L) | Spectroscopic Highlights |

| Copper(II) | Distorted Octahedral (Dimer) | 1:2 | Intense LMCT bands in UV-Vis. mdpi.com |

| Nickel(II) | Square Planar | 1:2 | Diagnostic d-d transitions in UV-Vis. nih.gov |

| Iron(II) | Octahedral | 1:3 | Properties depend on high- or low-spin state. mdpi.com |

| Cobalt(II) | Tetrahedral/Octahedral | 1:2 | Characteristic d-d transitions in the visible region. semanticscholar.orgdocbrown.info |

| Palladium(II) | Square Planar | 1:2 | Characterizable by NMR; d-d and LMCT bands in UV-Vis. mdpi.comresearchgate.net |

Interactions with Monovalent and Trivalent Metal Species (e.g., Silver(I), Gold(III))

While less common, complexes of this compound with monovalent and trivalent metals have been noted.

Silver(I) Species : Silver(I) (a d¹⁰ ion) is known to have an affinity for nitrosophenol ligands. mdpi.commdpi.com However, due to its preference for linear or low-coordinate geometries, Ag(I) often forms polymeric structures with chelating ligands, and well-defined, stable monomeric complexes with this compound are not extensively characterized. nih.gov

Gold(III) Species : Gold(III) (a d⁸ ion) strongly favors a square planar coordination geometry. nih.gov The interaction is best described as an oxidative addition reaction where a gold(I) precursor is oxidized by the o-quinone tautomer of the ligand. nih.govrsc.orgnih.gov This results in a stable, square-planar Au(III) complex where the ligand is in its reduced, dianionic catecholate-oxime form. These complexes are stabilized by the strong chelation effect. nih.govnih.gov

Crystallographic Analysis of Metal-Nitrosophenolato Coordination Geometry

Single Crystal X-ray Diffraction for Determining Coordination Sites

X-ray crystallographic studies on metal complexes of ligands similar to this compound have provided unambiguous proof of the coordination mode. For the copper(II) bis(4-methyl-2-nitrosophenolato) complex, diffraction analysis confirms that the metal center is coordinated by the nitrogen of the oxime group and the oxygen of the phenolate (B1203915) group. mdpi.comrsc.org The structure reveals a distorted square-based pyramidal geometry, which dimerizes to form a pseudo-octahedral environment around each copper ion. mdpi.com

For other metals, such as Ni(II), a square planar geometry is typically observed. The analysis of a representative nickel(II) Schiff base complex with a similar N,O-donor set provides a model for the expected structure of the 4-methyl-2-nitrosophenolato analogue. nih.govnih.gov The data confirms a four-coordinate environment with the two bidentate ligands arranged in a trans-planar configuration around the central nickel atom.

Table of Crystallographic Data for a Representative Ni(II) Complex Data for bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel (II), a structurally similar N,O-chelated complex. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(1) |

| b (Å) | 18.543(2) |

| c (Å) | 12.345(1) |

| β (°) | 109.54(1) |

| Volume (ų) | 2184.5(4) |

| Z | 4 |

| Ni-O Bond Length (Å) | 1.845(2) |

| Ni-N Bond Length (Å) | 1.934(2) |

| O-Ni-N Angle (°) | 93.45(9) |

Elucidation of Nitrogen Coordination in Metal-Nitroso Bonds

The determination of the precise coordination mode of this compound in its metal complexes has been a subject of historical investigation. Early studies were often inconclusive about whether the metal ion binds to the nitrogen or the oxygen atom of the nitroso group. However, modern spectroscopic and crystallographic techniques have provided definitive evidence for coordination occurring through the nitrogen atom of the nitroso group and the oxygen atom of the phenolic group, forming a stable five-membered chelate ring.

Infrared (IR) spectroscopy has been a key tool in elucidating this bonding. encyclopedia.pub Studies on various metal-2-nitrosophenolato complexes have shown that the ligand tautomerizes to the more stable o-benzoquinone monoxime form upon complexation. encyclopedia.pubmdpi.com This structural change is reflected in the IR spectrum, where shifts in the characteristic stretching frequencies of the N-O and C-O bonds are observed upon coordination to a metal center. While specific frequency data for this compound complexes are not extensively tabulated in comparative form, the general principle involves the weakening of the N-O bond and a change in the C-O bond character, consistent with the formation of a metal-nitrogen bond.

Table 1: Spectroscopic and Crystallographic Evidence for Nitrogen Coordination in this compound Metal Complexes

| Analytical Technique | Key Findings | Interpretation |

| Infrared (IR) Spectroscopy | Observation of tautomerization to the o-benzoquinone monoxime structure upon complexation. encyclopedia.pubmdpi.com | Indicates a change in the electronic structure of the ligand consistent with metal binding at the nitroso and phenolic sites. |

| Single Crystal X-ray Diffraction (XRD) | Determination of the solid-state structure, showing direct bonding between the metal center, the nitrogen atom of the nitroso group, and the phenolic oxygen. encyclopedia.pub | Provides unambiguous evidence of the N,O-bidentate coordination mode. |

Stoichiometric Relationships and Solubility Profiles in Ligated Systems

The stoichiometry of the complexes formed between this compound and various metal ions, as well as the solubility of these complexes, are critical aspects of their chemistry. These properties are intrinsically linked to the ligation state of the metal center.

The formation of either mono-ligated or bis-ligated complexes of this compound is largely dependent on the stoichiometry of the reactants. When an insufficient amount of the this compound ligand is available for the complete conversion to a bis-ligated complex, the mono-ligated species is selectively formed. encyclopedia.pubmdpi.com

A significant and distinguishing feature between these two types of complexes is their solubility profile. encyclopedia.pubmdpi.com Mono-ligated complexes are generally soluble in aqueous solutions but not in organic solvents. Conversely, bis-ligated complexes exhibit the opposite behavior, being soluble in organic solvents while insoluble in water. encyclopedia.pubmdpi.com This difference in solubility provides a straightforward method for their separation and identification.

The stoichiometry of the resulting complexes can also be influenced by the choice of the metal ion. For instance, copper(II) ions typically form bis-ligated complexes, often resulting in a dimeric structure. encyclopedia.pubmdpi.com In contrast, metals in higher oxidation states or with larger ionic radii, such as cobalt(III) and iron(II) or (III), have been observed to accommodate a third this compound ligand, leading to the formation of tris-ligated complexes with an octahedral geometry. encyclopedia.pubmdpi.com However, the steric bulk of substituents on the nitrosophenol ligand can also play a role; for example, with the more sterically hindered 4-bromo-2-nitrosophenol, cobalt(III) has been found to form a bis-ligated complex. encyclopedia.pubmdpi.com

Table 2: Comparative Properties of Mono-, Bis-, and Tris-Ligated this compound Complexes

| Property | Mono-Ligated Complexes | Bis-Ligated Complexes | Tris-Ligated Complexes |

| Formation Conditions | Insufficient ligand concentration for complete conversion to bis-ligated form. encyclopedia.pubmdpi.com | Sufficient ligand concentration with appropriate metal ions (e.g., Cu(II)). encyclopedia.pubmdpi.com | Typically formed with metals in higher oxidation states or with larger ionic radii (e.g., Co(III), Fe(II/III)). encyclopedia.pubmdpi.com |

| Aqueous Solubility | Soluble. encyclopedia.pubmdpi.com | Insoluble. encyclopedia.pubmdpi.com | Generally low, similar to bis-ligated complexes. |

| Organic Solvent Solubility | Insoluble. encyclopedia.pubmdpi.com | Soluble. encyclopedia.pubmdpi.com | Generally soluble. |

| Common Metal Examples | Formed as intermediates with various metals. encyclopedia.pubmdpi.com | Cu(II), Ni(II), Pd(II). encyclopedia.pub | Co(III), Fe(II), Fe(III). encyclopedia.pubmdpi.com |

| Typical Geometry | Varies depending on the metal and other coordinated species. | Typically square planar or tetrahedral, can form dimers. encyclopedia.pub | Octahedral. encyclopedia.pub |

Reactivity and Synthetic Utility of 4 Methyl 2 Nitrosophenol and Its Complexes

Application of Metal-Nitrosophenolato Complexes in Advanced Organic Transformations

ortho-Nitrosophenols are effective chelating agents for various metal ions. The formation of stable metal complexes is a key feature of their chemistry. For instance, in the reaction of p-cresol (B1678582) (4-methylphenol) with nitrous acid, the resulting 4-methyl-2-nitrosophenol (B14672563) can be effectively trapped and isolated through the formation of a highly stable copper complex. scispace.com This ability to form complexes is not merely a means of isolation but also suggests the potential for these metal-nitrosophenolato complexes to be used in catalysis. The coordination of the nitrosophenol to a metal center can modulate the electronic properties and steric environment of the ligand, potentially enabling novel catalytic activities in advanced organic transformations. While extensive research focuses on the catalytic reduction of related nitro compounds using metal complexes, the specific application of pre-formed metal-4-methyl-2-nitrosophenolato complexes as catalysts in broader organic reactions remains an area for further exploration. biosynth.commdpi.com

Exploration of [4+2] Cycloaddition Reactions for Novel Bicyclic Product Synthesis

The hetero-Diels-Alder reaction, a powerful variant of the [4+2] cycloaddition, is a cornerstone of heterocyclic synthesis. wikipedia.org In this context, compounds containing a nitroso group (R-N=O) are highly reactive dienophiles, readily engaging with conjugated dienes to produce 3,6-dihydro-2H-1,2-oxazine derivatives. wikipedia.orgbeilstein-journals.org This reactivity is particularly enhanced when the nitroso group is attached to an electron-withdrawing moiety, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition. rsc.org

Nitrosoarenes, including this compound, are thus excellent candidates for this transformation, providing a direct route to novel bicyclic heterocyclic scaffolds. beilstein-journals.orgacs.org The reaction is known to be highly regioselective, with the orientation of the addition being influenced by electronic and steric factors of both the diene and the nitroso dienophile, as well as reaction conditions like temperature and the presence of catalysts. beilstein-journals.org This controlled selectivity is crucial for the synthesis of complex, biologically relevant molecules. beilstein-journals.orgnih.gov

The general scheme for the hetero-Diels-Alder reaction involving a nitrosoarene is presented below:

Figure 1: General representation of a [4+2] cycloaddition between a conjugated diene and a nitrosoarene, yielding a 1,2-oxazine bicyclic product.

Figure 1: General representation of a [4+2] cycloaddition between a conjugated diene and a nitrosoarene, yielding a 1,2-oxazine bicyclic product.

The table below illustrates the types of bicyclic products that can be synthesized through this methodology, highlighting the versatility of nitroso compounds as dienophiles.

| Diene | Dienophile | Reaction Type | Bicyclic Product |

| 1,3-Butadiene | Nitrosobenzene | Hetero-Diels-Alder [4+2] | 2-Phenyl-3,6-dihydro-2H-1,2-oxazine |

| Isoprene | Acylnitroso Compound | Hetero-Diels-Alder [4+2] | Substituted 1,2-oxazine |

| Thebaine | N-Hydroxybenzamide (in situ oxidized) | Hetero-Diels-Alder [4+2] | Complex polycyclic 1,2-oxazine adduct |

| Masked o-benzoquinone | (N-Carbobenzyloxy)nitroso compound | Hetero-Diels-Alder [4+2] | Functionalized bicyclo[2.2.2]octenone derivative |

This table presents representative examples of hetero-Diels-Alder reactions with various nitroso dienophiles to form bicyclic systems. beilstein-journals.orgrsc.orgnih.gov

Mechanistic Investigations of this compound as a Key Reaction Intermediate

The transient nature of this compound makes it a critical, albeit elusive, intermediate in several important chemical reactions. Its formation and subsequent consumption often dictate the final product distribution. A prime example is the reaction of nitrous acid with p-cresol (4-methylphenol). Mechanistic studies have shown that the initial product is indeed the o-nitroso compound, this compound. scispace.comnih.gov However, it is highly reactive and, unless trapped (e.g., by a metal ion like Cu²⁺), it rapidly undergoes further reactions, such as rearrangement or conversion to a diazo compound. scispace.com

Similarly, in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, mass spectrometry and spectroscopic analyses have confirmed that 4-nitrosophenol (B94939) is a stable reaction intermediate. acs.org The kinetic profile of this reaction often shows an "induction period," which is attributed to the consumption of dissolved oxygen that re-oxidizes the intermediate nitrosophenol. acs.org This principle is directly applicable to the 4-methyl analog.

Furthermore, the formation of 2-nitrophenols from the nitration of certain substituted phenols can proceed through a nitrosophenol intermediate. Investigations into the nitration of 4-substituted anisoles have revealed complex mechanisms involving ipso-attack (addition of the nitronium ion at the position already bearing a substituent) to form a Wheland intermediate, which can then lead to a solvent-caged phenol (B47542) and nitronium ion pair, suggesting pathways where a nitroso-to-nitro oxidation could occur. rsc.orgrsc.org

The following table summarizes reactions where o-nitrosophenols have been identified or proposed as key intermediates.

| Starting Material(s) | Reagents | Key Intermediate | Final Product(s) |

| p-Cresol | Nitrous Acid (NaNO₂, acid) | This compound | Diazo compounds, Nitro compounds |

| 4-Nitrophenol | NaBH₄, Metal Catalyst | 4-Nitrosophenol | 4-Aminophenol |

| Phenols (with electron-releasing groups) | N-methyl-N-nitrosobenzenesulfonamide | C-Nitrosophenol (via rearrangement) | C-Nitrosophenol |

This table highlights key reactions where nitrosophenol species act as transient intermediates. scispace.comnih.govacs.org

Strategies for Controlled Chemical Derivatization and Functionalization

The unique reactivity of the nitroso and phenol groups in this compound allows for its controlled derivatization into a variety of more complex molecules, particularly valuable heterocyclic structures. These functionalization strategies exploit the electrophilic nature of the nitroso nitrogen and the nucleophilicity of the phenolate (B1203915) oxygen.

A notable example is the reaction of o-nitrosophenols with activated alkyl halides. Research has demonstrated that 5-diethylamino-2-nitrosophenol reacts with reagents like 2-butynyl bromide or arylmethyl bromides in a one-pot process involving C-H bond cleavage and annulation to afford complex heterocyclic systems, including benzoxazoles and benzoxazines. acs.org This transformation showcases a powerful method for building molecular complexity from a relatively simple nitrosophenol core.

Other functionalization strategies include the direct conversion of phenols to nitrosobenzenes and anilines via an ipso-oxidative aromatic substitution (iSOAr) process, which provides a metal-free route to these important classes of compounds under mild conditions. rsc.org Additionally, the nitroso group can be readily reduced to an amine. This is exemplified by the conversion of the related 4-methyl-2-nitrophenol (B89549) to p-Kresidin (2-amino-4-methylanisole), a precursor for azo dyes, which involves reduction of the nitro group and etherification of the phenol. wikipedia.org This indicates that the nitroso group in this compound could be similarly reduced to an amine, which can then be used in further synthetic elaborations.

The following table outlines key derivatization strategies for nitrosophenols.

| Reactant(s) | Key Transformation | Resulting Functionalized Product(s) |

| o-Nitrosophenol + RCH₂Br (R=alkynyl, aryl) | C-H bond cleavage and annulation | Benzoxazoles, Benzoxazines |

| Phenol | ipso-Oxidative Aromatic Substitution (iSOAr) | Anilines, Nitrosobenzenes |

| 4-Methyl-2-nitrophenol (related compound) | Reduction of nitro group, Etherification | p-Kresidin (2-Amino-4-methylanisole) |

This interactive table summarizes methods for the chemical derivatization of o-nitrosophenols and related compounds. acs.orgrsc.orgwikipedia.org

Computational and Theoretical Studies of 4 Methyl 2 Nitrosophenol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 4-Methyl-2-nitrosophenol (B14672563). These calculations can predict geometric parameters, conformational preferences, and the energetics of different molecular states.

The conformational landscape of this compound is of significant interest due to the rotational freedom of the hydroxyl and nitroso functional groups, as well as the potential for tautomerism between the phenol (B47542) and quinone-oxime forms. Ab initio methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) are employed to explore these possibilities. tandfonline.com

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying substituted phenols. elsevierpure.comepa.gov For a molecule like this compound, calculations would typically involve:

Geometry Optimization: The starting molecular structure is optimized to find the lowest energy arrangement of atoms, corresponding to the most stable conformer. conicet.gov.ar Studies on related molecules like 4-methyl-2-nitrophenol (B89549) have identified multiple stable conformers based on the orientation of the functional groups relative to the methyl group. mdpi.com A similar approach for this compound would elucidate the preferred orientation of its -OH and -N=O groups.

Tautomerism Analysis: The relative stability of the nitrosophenol and its quinone-monoxime tautomer can be determined by calculating the ground-state energies of both structures. The energy difference indicates which tautomer is predominant.

Rotational Barriers: The energy barrier for the internal rotation of the methyl group can be calculated. For the related 4-methyl-2-nitrophenol, this barrier was determined to be 106.4456(8) cm⁻¹, a value influenced by the electronic environment of the aromatic ring. mdpi.com

Computational studies on similar dipeptides show that DFT methods can locate numerous stable conformers and map their migration patterns on the potential energy surface, illustrating the power of these techniques in analyzing complex molecular structures. nih.gov

Table 1: Representative Conformational Energy Calculation This table is illustrative, showing typical data obtained from DFT calculations for conformational analysis.

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| This compound (Conformer A) | B3LYP/6-311++G(d,p) | 0.00 (Reference) |

| This compound (Conformer B) | B3LYP/6-311++G(d,p) | +1.5 |

Electronic Structure Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help in understanding and predicting the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive and that charge transfer can easily occur within the molecule. researchgate.net Computational studies on related compounds have shown that this gap can be precisely calculated using DFT. elsevierpure.commalayajournal.org

Reactivity Prediction: The energies of the HOMO and LUMO are related to the molecule's ionization potential and electron affinity, respectively. These values can be used to calculate global reactivity descriptors such as electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. conicet.gov.arpku.edu.cn For this compound, the electron-donating methyl group and the electron-withdrawing nitroso group would significantly influence the energy and localization of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data This table presents typical FMO data generated from DFT calculations.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.28 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.27 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.01 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. malayajournal.org

The MEP map is colored according to the electrostatic potential on the molecule's surface:

Red/Yellow Regions: These areas indicate a negative electrostatic potential, rich in electron density. They are attractive to electrophiles. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the hydroxyl and nitroso groups.

Blue Regions: These areas represent a positive electrostatic potential, which is electron-poor. They are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential. researchgate.net

Green Regions: These indicate neutral or near-zero potential.

By mapping the MEP, one can predict how this compound might interact with other molecules, such as receptors or reactants, providing insight into its binding and reaction mechanisms. researchgate.netchemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for interpreting experimental spectra and confirming molecular structure. acs.org

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. nih.gov The process involves calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov

Frequency Calculation: The frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies often have a systematic error compared to experimental values, so they are typically multiplied by a scaling factor to improve agreement. epa.gov

Spectral Assignment: One of the most significant advantages of these simulations is the ability to visualize the atomic motions for each vibrational mode. This allows for the unambiguous assignment of absorption bands in experimental IR and Raman spectra to specific functional group vibrations, such as O-H stretching, N=O stretching, or aromatic ring modes. longdom.orgscirp.org Studies on nitrophenols demonstrate excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman data. epa.govlongdom.org

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups This table provides an example of how theoretical calculations can assign vibrational modes. Frequencies are hypothetical scaled values.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3620 | High |

| C-H Stretch (Aromatic) | Ar-H | 3080 | Medium |

| C-H Stretch (Methyl) | -CH₃ | 2950 | Medium |

| N=O Stretch | Nitroso | 1650 | Strong |

| C=C Stretch (Ring) | Aromatic Ring | 1580 | High |

| C-N Stretch | Ar-NO | 1150 | Medium |

Rotational and Nuclear Quadrupole Coupling Constant Calculations

Computational chemistry, in conjunction with microwave spectroscopy, provides a powerful approach to determine the precise rotational parameters and nuclear quadrupole coupling constants of this compound. These calculations offer deep insights into the molecule's geometry and the electronic environment of its constituent atoms, particularly the nitrogen nucleus.

Recent studies have employed quantum chemical calculations to determine the rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule. nih.gov The analysis of the rotational spectrum for the lowest-energy conformer of this compound, facilitated by these calculations, has yielded precise experimental and theoretical values. nih.gov

Furthermore, the interaction between the nuclear quadrupole moment of the ¹⁴N nucleus (spin I = 1) and the electric field gradient at the nucleus gives rise to nuclear quadrupole coupling. libretexts.org This interaction splits the rotational energy levels, and the coupling constants (χ_aa_, χ_bb_, χ_cc_) provide sensitive information about the electron distribution in the immediate vicinity of the nitrogen atom. nih.govlibretexts.org Theoretical calculations are crucial for interpreting the experimental hyperfine structure observed in the rotational spectra and assigning the determined coupling constants. nih.gov For instance, it has been noted that certain computational methods, like Møller-Plesset perturbation theory (MP2), may not accurately model the ¹⁴N nuclear quadrupole coupling of the nitro group, necessitating the use of alternative methods like density functional theory (DFT). nih.gov

The table below presents a comparison of the experimentally determined constants for the lowest-energy conformer of this compound with values obtained from theoretical calculations using various methods. nih.gov

Table 1: Experimental and Theoretical Rotational and ¹⁴N Nuclear Quadrupole Coupling Constants for this compound

| Parameter | Unit | Experimental | B3LYP-D3(BJ) | MP2 | M06-2X |

|---|---|---|---|---|---|

| Rotational Constants | |||||

| A | MHz | 2151.7853(12) | 2147.2 | 2165.7 | 2156.4 |

| B | MHz | 1341.68452(62) | 1334.8 | 1350.2 | 1342.3 |

| C | MHz | 829.41249(49) | 825.2 | 833.6 | 829.1 |

| Nuclear Quadrupole Coupling Constants | |||||

| χ_aa_ | MHz | 0.8172(43) | 0.825 | 0.941 | 0.840 |

| χ_bb_ | MHz | -1.7770(48) | -1.791 | -2.016 | -1.821 |

Data sourced from Baweja et al. (2023). nih.gov

Solvent Effects on Molecular Conformation and Tautomeric Equilibria

The molecular structure and properties of this compound can be influenced by its surrounding environment, particularly the solvent. Solvent effects are critical in understanding the molecule's conformational preferences and its existence in a tautomeric equilibrium between the nitrosophenol and the quinone-oxime forms.

Tautomerism is a form of isomerism where molecules readily interconvert through a chemical reaction, most commonly the migration of a proton. nih.gov For 2-nitrosophenols, an equilibrium exists between the phenol and the quinone-oxime tautomers. researchgate.net Computational and experimental studies on the parent compound, 2-nitrosophenol, have shown that the nitroso form is generally more stable. researchgate.net The presence of different solvents can alter the relative stabilities of the tautomers, potentially shifting the equilibrium. researchgate.netmdpi.com For instance, in the related compound 9,10-phenanthrenequinonemonooxime, the syn-oxime is favored in chloroform, while the anti-oxime becomes more stable in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

For this compound, the intramolecular hydrogen bond in the nitrosophenol form is a key feature. The effect of a solvent on the tautomeric equilibrium will depend on its ability to compete with or stabilize this internal hydrogen bond. mdpi.com While specific computational studies on the solvent effects on this compound are not widely reported, the principles derived from studies on 2-nitrosophenol and other related compounds suggest that both the conformation and the tautomeric balance are sensitive to the solvent environment. researchgate.net Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to calculate the relative stabilities of tautomers in various solvents by accounting for electrostatic and other solvation effects. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrosophenol |

| 9,10-Phenanthrenequinonemonooxime |

| Chloroform |

Advanced Analytical Spectroscopic Characterization Techniques for 4 Methyl 2 Nitrosophenol Research

High-Resolution Microwave Spectroscopy for Precise Rotational Constants

High-resolution microwave spectroscopy is a powerful tool for determining the precise rotational constants and structural parameters of molecules in the gas phase. wikipedia.org For 4-Methyl-2-nitrosophenol (B14672563), this technique, particularly chirped-pulse and Fabry–Pérot Fourier transform microwave spectroscopy, has been employed to analyze its rotational spectrum. nih.gov

The study of the lowest-energy conformer of this compound has yielded its rotational, centrifugal distortion, and ¹⁴N nuclear quadrupole coupling constants. nih.govresearchgate.net The presence of a methyl group introduces internal rotation, leading to a splitting of each rotational transition into two components, labeled A and E. nih.gov The barrier to this methyl internal rotation has been determined to be 106.4456(8) cm⁻¹. researchgate.net This value is notably higher than in related molecules with only a hydroxyl or nitro substituent, indicating the influence of the electronic environment on the internal rotation barrier. researchgate.net

The analysis of the rotational spectrum provides crucial data for benchmarking quantum chemical calculations and understanding the intramolecular interactions that govern the compound's structure. nih.govresearchgate.net Two primary conformers, 4MNP-1 and 4MNP-2, have been identified, with 4MNP-1 being the more stable due to an intramolecular hydrogen bond. nih.gov The less stable 4MNP-2 conformer exhibits a nonplanar structure resulting from repulsion between the hydroxyl and nitro groups. nih.gov

Table 1: Rotational and Centrifugal Distortion Constants for the Lowest-Energy Conformer of this compound

| Parameter | Value |

| A / MHz | 1853.3088(1) |

| B / MHz | 884.2384(1) |

| C / MHz | 601.1235(1) |

| ΔJ / kHz | 0.0461(4) |

| ΔJK / kHz | 0.119(2) |

| ΔK / kHz | 0.88(2) |

| δJ / kHz | 0.0133(2) |

| δK / kHz | 0.098(8) |

Data sourced from revealing internal rotation and 14N nuclear quadrupole coupling study. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Signatures

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and characterizing the vibrational modes of this compound. upi.edunih.gov These methods probe the vibrational energy levels of the molecule, providing a unique fingerprint based on its structure. upi.edu

The FT-IR spectrum of a related compound, 2,4-dichloro-6-nitrophenol, has been recorded in the 4000–400 cm⁻¹ region, and its FT-Raman spectrum in the 3500–100 cm⁻¹ region. nih.gov For nitrophenols in general, characteristic vibrational bands are observed. For instance, in 4-nitrothiophenol, a distinct peak at 1336 cm⁻¹ is attributed to the symmetric stretching of the NO₂ group. researchgate.net The C-H stretching vibrations typically appear in the 3180-3000 cm⁻¹ range. researchgate.net

In the case of 4-methyl-3-nitrobenzoic acid, another related molecule, the nitro group exhibits several characteristic vibrations, including symmetric and asymmetric stretching modes. scirp.org The symmetric stretching vibration of the nitro group is found around 1340 cm⁻¹ experimentally and 1349 cm⁻¹ theoretically. researchgate.net The asymmetric stretching mode is assigned to a band at 1533 cm⁻¹. scirp.org Skeletal vibrations involving C-C stretching within the benzene (B151609) ring typically appear in the 1500-1300 cm⁻¹ region. researchgate.net

Table 2: Key Vibrational Frequencies for Nitrophenol-Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | 3180-3000 | FT-IR/Raman |

| NO₂ Asymmetric Stretching | ~1533 | FT-IR/Raman |

| C-C Ring Stretching | 1500-1300 | FT-IR/Raman |

| NO₂ Symmetric Stretching | ~1340 | FT-IR/Raman |

Note: These are general ranges and specific values can vary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei. rsc.org

For this compound, ¹H NMR and ¹³C NMR spectra offer detailed insights into its atomic connectivity. nih.gov While specific spectral data for this compound is available, general characteristics can be inferred from related compounds. rsc.orgnih.gov For instance, in the ¹H NMR spectrum of 4-methylphenol, the methyl protons appear as a singlet around 2.25 ppm, and the aromatic protons show signals between 6.75 and 7.03 ppm. rsc.org In 4-methyl-2-nitroaniline (B134579), the methyl protons are observed at 2.444 ppm, and the aromatic protons resonate at 7.261, 7.061, and 6.803 ppm. chemicalbook.com

The ¹³C NMR spectrum of 4-methylphenol shows the methyl carbon at 21.4 ppm and the aromatic carbons between 116.3 and 155.7 ppm. rsc.org For 4-methyl-2-nitroacetanilide, solid-state ¹³C NMR has been used to study its polymorphic forms. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

| 4-Methylphenol | ¹H (CH₃) | 2.25 |

| ¹H (Aromatic) | 6.75-7.03 | |

| ¹³C (CH₃) | 21.4 | |

| ¹³C (Aromatic) | 116.3-155.7 | |

| 4-Methyl-2-nitroaniline | ¹H (CH₃) | 2.444 |

| ¹H (Aromatic) | 6.803-7.261 |

Note: These values are for related compounds and serve as a general reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org The molecular weight of this compound is 153.14 g/mol . nih.gov

In the mass spectrum of a molecule, the peak corresponding to the intact molecule is called the molecular ion peak. libretexts.org For nitrophenols, the fragmentation patterns can provide rich structural information. libretexts.org For example, the mass spectra of nitrophenol isomers show clusters of fragment ions at similar mass-to-charge ratios, but the relative abundances of these ions can vary significantly, aiding in isomer differentiation. libretexts.org The mass spectrum of 2-amino-4-nitrophenol, N,O-bis(methyl)- shows a molecular ion peak at m/z 182. nist.gov The NIST WebBook provides mass spectral data for 4-methyl-2-nitrophenol (B89549) (Phenol, 4-methyl-2-nitro-). nist.gov

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to related compounds. For example, the single crystal XRD study of 4-methyl-2-nitroaniline revealed that it crystallizes in the monoclinic crystal system with the space group C2/c. researchgate.net The lattice parameters obtained were a = 13.11 Å, b = 5.06 Å, c = 13.11 Å, and β = 117.8°. researchgate.net In another example, a substituted triazolopyridazinoindole derivative was found to crystallize in the triclinic crystal system with the space group P-1. mdpi.com This type of analysis would provide unambiguous structural information for this compound in the solid state.

Q & A

What are the optimal synthetic routes for preparing 4-methyl-2-nitrosophenol, and how do reaction conditions influence yield?

Answer:

this compound is synthesized via nitrosation of 3-(ethylamino)-4-methylphenol using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) and ethanol-water solvent under ice-cold conditions (0–5°C) . Key parameters include:

- Temperature control : Ice-cold conditions minimize side reactions (e.g., over-nitrosation).

- Acid concentration : Excess HCl ensures protonation of the amine, directing nitrosation to the desired position.

- Solvent ratio : Ethanol-water mixtures (e.g., 1:1 v/v) balance solubility and reaction kinetics.

Yield optimization requires monitoring via TLC and purification using dichloromethane/methanol gradients .

How can spectroscopic techniques resolve tautomeric equilibria in this compound?

Answer:

this compound exists in equilibrium between nitroso and quinone monoxime tautomers. Methodological approaches include:

- ¹H NMR : In CD₃OD, syn and anti protons on the α-carbon exhibit distinct shifts. Deshielding of syn protons (δ ~7.5–8.1 ppm) versus anti protons (δ ~6.8–7.2 ppm) confirms tautomer dominance .

- UV-Vis : Absorption bands at 350–400 nm (quinone monoxime) versus 250–300 nm (nitroso form) quantify equilibrium shifts in polar solvents.

- IR : Stretching frequencies for N=O (~1500 cm⁻¹) and O–H (~3200 cm⁻¹) differentiate tautomers .

What role do substituents play in modulating the reactivity of this compound in condensation reactions?

Answer:

The methyl and ethylamino groups influence reactivity via:

- Steric effects : The 4-methyl group hinders electrophilic attack at the ortho position, favoring regioselective coupling (e.g., with triazine derivatives) .

- Electronic effects : The nitroso group (–NO) acts as an electron-withdrawing group, activating the aromatic ring for nucleophilic substitution.

Advanced applications include synthesizing benzo[a]phenoxazinium chlorides, where this compound reacts with 4,6-dichloro-triazine derivatives under reflux in HCl .

How can researchers address contradictions in reported stability data for nitroso-phenol derivatives?

Answer:

Discrepancies arise from solvent polarity, pH, and storage conditions. Mitigation strategies:

- Stability assays : Monitor decomposition via HPLC under varying pH (e.g., aqueous vs. organic phases). Nitroso compounds degrade faster in basic media.

- Temperature control : Store at –20°C in amber vials to prevent photolytic cleavage of the N–O bond.

- Counterion effects : Hydrochloride salts (e.g., this compound HCl) enhance stability by reducing nucleophilic attack on the nitroso group .

What advanced applications exist for this compound in heterocyclic synthesis?

Answer:

The compound serves as a precursor for:

- Benzo[a]phenoxazinium chlorides : Condensation with 4,6-dichloro-triazine derivatives under acidic reflux yields photostable dyes for bioimaging .

- Metal-ligand complexes : The nitroso group coordinates with transition metals (e.g., Cu²⁺), enabling catalytic applications in oxidation reactions.

Reaction progress is tracked via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1), with purification via column chromatography .

How does tautomerism affect the biological activity of this compound derivatives?

Answer:

Quinone monoxime tautomers exhibit higher redox activity, enabling:

- ROS generation : The monoxime form participates in Fenton-like reactions, producing hydroxyl radicals (·OH) in cancer cell lines.

- Enzyme inhibition : Tautomers differentially bind to heme-containing enzymes (e.g., cytochrome P450), altering inhibition kinetics.

Assays using ESR spectroscopy or fluorogenic probes (e.g., DCFH-DA) quantify ROS production .

What analytical challenges arise in quantifying this compound in environmental samples?

Answer:

Challenges include low volatility, photoinstability, and matrix interference. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.